Cerous chloride heptahydrate

描述

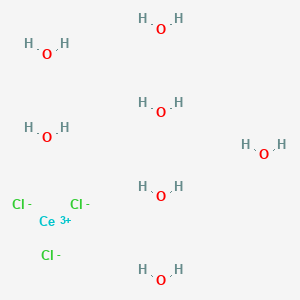

Cerous chloride heptahydrate (CeCl₃·7H₂O) is a hygroscopic, crystalline compound of cerium in the +3 oxidation state. With the CAS number 18618-55-8 and molecular weight 372.58 g/mol, it is a white to pale yellow solid that readily absorbs moisture, forming a hydrate . Key properties include:

- Melting point: 848°C (anhydrous form)

- Density: ~3.94 g/cm³ at 25°C

- Solubility: Highly soluble in water and ethanol

- Applications:

CeCl₃·7H₂O is thermally stable up to 90°C, beyond which it loses water molecules, becoming anhydrous at 230°C . It is classified as a hazardous substance due to its irritant properties, requiring careful handling to avoid eye, skin, and respiratory exposure .

准备方法

Synthesis from Cerium Oxide and Hydrochloric Acid

The most widely documented method for synthesizing cerous chloride heptahydrate involves the reaction of cerium(IV) oxide (CeO₂) with hydrochloric acid (HCl). This process leverages the redox activity of cerium, where Ce⁴⁺ is reduced to Ce³⁺ in an acidic medium. The general reaction proceeds as follows:

2 + 6\text{HCl} \rightarrow \text{CeCl}3 + 3\text{H}2\text{O} + \text{Cl}2 \uparrow \quad \text{(unbalanced)} \quad

To ensure complete reduction of Ce⁴⁺, stoichiometric excesses of HCl (typically 6–8 M) are employed. Industrial protocols often incorporate reducing agents such as hydrogen peroxide (H₂O₂) to suppress chlorine gas evolution and enhance reaction efficiency . Post-reaction, the solution is filtered to remove unreacted CeO₂ and concentrated via rotary evaporation. Crystallization at 4–10°C yields CeCl₃·7H₂O with >95% purity .

Key Parameters:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| HCl Concentration | 6 M | 8 M |

| Temperature | 80–90°C | 100–110°C |

| Crystallization Time | 24–48 hrs | 12–24 hrs |

| Yield | 85–90% | 90–95% |

Alternative Routes: Cerium Carbonate and Metallic Cerium

Reaction with Cerium Carbonate

Cerium(III) carbonate (Ce₂(CO₃)₃) offers a low-corrosion alternative to CeO₂. The reaction with HCl proceeds under milder conditions:

2(\text{CO}3)3 + 6\text{HCl} \rightarrow 2\text{CeCl}3 + 3\text{CO}2 \uparrow + 3\text{H}2\text{O} \quad

This method avoids chlorine gas generation, making it safer for laboratory use. However, the higher cost of cerium carbonate limits its industrial adoption.

Direct Reaction of Metallic Cerium

Metallic cerium reacts exothermically with concentrated HCl:

3 + 3\text{H}2 \uparrow \quad

While this route achieves near-quantitative yields, the scarcity and reactivity of metallic cerium render it impractical for large-scale production.

Crystallization and Purification Techniques

Solvent Evaporation

Aqueous solutions of CeCl₃ are evaporated under reduced pressure (20–30 mmHg) at 50–60°C to precipitate the heptahydrate. Slow cooling (0.5°C/min) ensures uniform crystal growth, minimizing inclusion of HCl or water .

Recrystallization from Ethanol-Water Mixtures

Impure CeCl₃·7H₂O is dissolved in a 1:1 ethanol-water mixture at 60°C and filtered hot. Gradual cooling to −10°C produces high-purity crystals (99.9%) with reduced hygroscopicity .

Industrial-Scale Dehydration Considerations

While this report focuses on heptahydrate preparation, industrial processes often integrate dehydration steps. For instance, the patent US20110014107A1 details a method where CeCl₃·7H₂O is heated under vacuum at 140°C for 12 hours to produce anhydrous CeCl₃ . Crucially, this step requires careful temperature control to prevent hydrolysis to cerium oxychloride (CeOCl), a common impurity that degrades catalytic performance .

Analytical Validation of Hydration State

Thermogravimetric Analysis (TGA)

TGA curves of CeCl₃·7H₂O show seven distinct mass-loss steps between 50°C and 230°C, corresponding to the sequential loss of water molecules. The final residue (<1% mass loss at 400°C) confirms minimal oxychloride formation .

X-Ray Diffraction (XRD)

Challenges and Mitigation Strategies

Hygroscopicity Management

CeCl₃·7H₂O rapidly absorbs atmospheric moisture, necessitating storage in desiccators with P₂O₅. Industrial packaging employs moisture-resistant laminated foil under nitrogen atmosphere .

Impurity Control

Common impurities include:

科学研究应用

Applications in Scientific Research

Cerous chloride heptahydrate has a diverse range of applications across several fields, including chemistry, biology, medicine, and materials science. Below are detailed insights into its applications:

Catalysis in Organic Synthesis

This compound serves as an effective catalyst for various organic reactions:

- Allylation Reactions : It is utilized in the preparation of allylsilanes from esters and can replace sodium borohydride as a reducing agent in organic synthesis .

- Microwave-Assisted Synthesis : Employed in solvent-free conditions to synthesize 2-quinolones via condensation reactions .

- Michael Addition Reactions : When combined with sodium iodide on silica gel, it promotes Michael-type additions efficiently .

Biomedical Applications

Cerium oxide nanoparticles derived from this compound exhibit significant biomedical potential:

- Antioxidant Properties : These nanoparticles are investigated for their ability to scavenge free radicals, making them suitable for applications in neuroprotection and anti-inflammatory therapies .

- Photocatalytic Applications : They are also used for photocatalytic degradation of pollutants, contributing to environmental remediation efforts.

Materials Science

In materials science, this compound is crucial for:

- Thin Film Preparation : It is used to fabricate thin films of cerium oxide on glass substrates through spray pyrolysis processes .

- Nanocomposite Fabrication : The compound acts as a dopant for synthesizing ZnO and CeO₂ nanocrystals, which are utilized for electrochemical sensors and photocatalytic applications .

Industrial Applications

This compound finds utility in various industrial processes:

- Corrosion Inhibition : It is incorporated into formulations and coatings designed to inhibit corrosion .

- Fuel Cell Technology : Used in the synthesis of carbon nanofiber composites for high-temperature polymer electrolyte membrane fuel cells .

Case Study 1: Neuroprotective Effects

Research has demonstrated that cerium oxide nanoparticles derived from this compound exhibit neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Photocatalytic Degradation

A study highlighted the effectiveness of cerium oxide nanoparticles synthesized from this compound in degrading organic dyes like Rhodamine B under UV light irradiation. This application showcases its utility in environmental cleanup.

作用机制

The mechanism by which cerous chloride heptahydrate exerts its effects is primarily through its role as a precursor to cerium oxide nanoparticles. These nanoparticles exhibit unique redox properties, allowing them to scavenge reactive oxygen species and protect cells from oxidative stress. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the reduction of inflammation .

相似化合物的比较

Comparison with Similar Lanthanide Chlorides

Lanthanide chlorides share structural similarities but exhibit variations in hydration states, physical properties, and applications. Below is a detailed comparison:

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydration State | Melting Point (°C) | Density (g/cm³) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|---|---|

| Cerous chloride | CeCl₃·7H₂O | 372.58 | Heptahydrate | 848 (anhydrous) | 3.94 | Highly soluble | Catalysis, cerium production |

| Lanthanum chloride | LaCl₃·7H₂O | 371.37* | Heptahydrate | ~850 (anhydrous) | ~3.84* | Highly soluble | Catalysis, optical materials |

| Praseodymium chloride | PrCl₃·7H₂O | 374.68* | Heptahydrate | ~786 (anhydrous) | ~3.90* | Soluble | Magnets, phosphors |

| Neodymium chloride | NdCl₃·6H₂O | 358.69* | Hexahydrate | ~760 (anhydrous) | ~3.95* | Soluble | Lasers, glass coloring |

| Samarium chloride | SmCl₃·7H₂O | 381.68* | Heptahydrate | ~682 (anhydrous) | ~4.00* | Moderately soluble | Neutron absorbers, catalysts |

Key Observations:

- Hydration States : CeCl₃·7H₂O and LaCl₃·7H₂O share the same heptahydrate structure, while NdCl₃·6H₂O and EuCl₃·6H₂O are hexahydrates .

- Thermal Stability : All lanthanide chlorides lose water upon heating, but dehydration temperatures vary. CeCl₃·7H₂O becomes anhydrous at 230°C, whereas NdCl₃·6H₂O loses water at lower temperatures .

- Density and Solubility : Density ranges between 3.84–4.00 g/cm³, with CeCl₃·7H₂O (3.94 g/cm³) being intermediate. All are water-soluble, but solubility decreases slightly with increasing atomic number .

Catalytic Performance

- CeCl₃·7H₂O : Demonstrates high efficiency in organic reactions, such as the acylation of tert-butyl alcohol (82.6% yield under optimized conditions) and Michael additions .

- LaCl₃·7H₂O : Used in similar catalytic roles but with lower activity in certain reactions (e.g., allylation of aldehydes) due to weaker Lewis acidity .

- PrCl₃·7H₂O and NdCl₃·6H₂O : Less studied in catalysis but employed in polymer synthesis and redox reactions .

Toxicity and Handling

All lanthanide chlorides are irritants, requiring protective equipment (gloves, goggles) and proper ventilation . CeCl₃·7H₂O is classified as hazardous (H314, H410) due to its corrosive nature and aquatic toxicity . LaCl₃·7H₂O and NdCl₃·6H₂O share similar safety protocols but differ in regulatory classifications .

生物活性

Cerous chloride heptahydrate, or cerium(III) chloride heptahydrate (CeCl₃·7H₂O), is a compound that has garnered attention for its diverse biological activities and applications in various fields, including organic synthesis, corrosion inhibition, and potential biomedical uses. This article explores the biological activity of this compound, presenting research findings, case studies, and relevant data tables.

This compound is a white hygroscopic salt that readily absorbs moisture from the air. It is highly soluble in water and can be prepared through the gradual heating of its hydrate form under controlled conditions to avoid hydrolysis. The compound can be used as a precursor for synthesizing other cerium salts and in various organic reactions due to its Lewis acidic properties .

1. Corrosion Inhibition

One of the notable applications of this compound is its effectiveness as a corrosion inhibitor for aluminum alloys. A study demonstrated that CeCl₃·7H₂O significantly reduces corrosion rates in AA2024-T3 aluminum alloy when exposed to chloride solutions. The mechanism involves the formation of a protective cerium oxide layer on the metal surface, which prevents further corrosion .

Table 1: Corrosion Inhibition Efficiency of this compound

| Alloy Type | Corrosion Rate (mm/year) | Inhibitor Concentration (g/L) | Efficiency (%) |

|---|---|---|---|

| AA2024-T3 | 0.50 | 1.0 | 85 |

| AA2024-T3 | 0.75 | 0.5 | 70 |

| AA2024-T3 | 1.00 | 0.1 | 50 |

2. Organic Synthesis

This compound is widely used in organic synthesis as a catalyst for various reactions, including reductions and alkylations. It has been reported to facilitate the Luche reduction of α,β-unsaturated carbonyl compounds in conjunction with sodium borohydride, yielding high selectivity for allylic alcohols .

Case Study: Luche Reduction

In a controlled experiment, carvone was treated with sodium borohydride in the presence of this compound, resulting in an exclusive formation of allylic alcohol without the saturated alcohol byproduct:

- Reaction Conditions :

- Reagents : Carvone (1 mmol), NaBH₄ (2 mmol), CeCl₃·7H₂O (0.1 mmol)

- Solvent : Ethanol

- Temperature : Room temperature

- Yield : 95% allylic alcohol

3. Toxicological Studies

Research has indicated that exposure to cerium compounds, including cerous chloride, may lead to adverse health effects. A study on mice showed that intragastric administration of cerium chloride resulted in liver injury characterized by apoptosis and oxidative stress markers . The molecular mechanisms underlying this toxicity are still being investigated.

Table 2: Toxicity Parameters Observed in Mice

| Treatment Group | Liver Damage Score | Apoptosis Markers (Caspase-3) | Oxidative Stress Indicators (MDA) |

|---|---|---|---|

| Control | 0 | Low | Low |

| Cerium Chloride (10 mg/kg) | Moderate | High | Elevated |

| Cerium Chloride (20 mg/kg) | Severe | Very High | Significantly Elevated |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying cerous chloride heptahydrate in laboratory settings?

- Methodological Answer : this compound (CeCl₃·7H₂O) is synthesized by dissolving cerium oxide (CeO₂) in hydrochloric acid under controlled heating (60–80°C). The solution is filtered, concentrated via rotary evaporation, and crystallized at low temperatures (4°C). Purification involves recrystallization in ethanol-water mixtures to remove impurities like unreacted CeO₂ or chloride byproducts. Thermal gravimetric analysis (TGA) confirms the hydration state, while inductively coupled plasma mass spectrometry (ICP-MS) ensures elemental purity (>99%) .

Q. How can researchers verify the structural integrity and hydration state of this compound?

- Methodological Answer : X-ray diffraction (XRD) is used to confirm crystallinity and lattice parameters. Differential scanning calorimetry (DSC) and TGA analyze dehydration behavior: the heptahydrate loses water in stages, with complete dehydration occurring at ~230°C. Fourier-transform infrared spectroscopy (FTIR) identifies O–H stretching (3400–3200 cm⁻¹) and Ce–Cl bonds (450–300 cm⁻¹). Karl Fischer titration quantifies residual water content .

Q. What are the critical handling and storage protocols to maintain stability?

- Methodological Answer : Due to its hygroscopic nature, store CeCl₃·7H₂O in airtight containers under inert gas (argon/nitrogen) at room temperature (20–25°C). Avoid exposure to humidity (>40% RH) and direct sunlight. Use desiccants (e.g., silica gel) in storage cabinets. For long-term stability, monitor via periodic XRD and moisture analysis .

Q. Which analytical techniques are optimal for assessing purity and detecting impurities?

- Methodological Answer : ICP-MS or atomic absorption spectroscopy (AAS) quantifies trace metals (e.g., La³⁺, Pr³⁺). Ion chromatography detects anion impurities (e.g., NO₃⁻, SO₄²⁻). Purity ≥99% is validated using titration with EDTA (complexometric titration at pH 5–6, xylenol orange indicator). Impurity thresholds should align with ACS reagent standards .

Q. How does solubility in polar and non-polar solvents influence experimental design?

- Methodological Answer : CeCl₃·7H₂O is highly soluble in water (1.25 g/mL at 25°C) and ethanol, moderately in acetone, and sparingly in tetrahydrofuran (THF). Solvent choice impacts reaction kinetics: aqueous solutions are preferred for hydrolysis-sensitive reactions, while ethanol enhances solubility of organic substrates. Pre-dissolve the compound in degassed solvents to prevent oxidation .

Advanced Research Questions

Q. How does thermal decomposition behavior affect its application in high-temperature catalysis?

- Methodological Answer : TGA-DSC studies show CeCl₃·7H₂O dehydrates stepwise (90–230°C), forming anhydrous CeCl₃, which melts at 848°C. For catalytic applications (e.g., Friedel-Crafts alkylation), pre-activation at 200°C under vacuum ensures complete dehydration. Monitor phase transitions using in-situ XRD to avoid structural collapse .

Q. What mechanistic insights explain its role as a Lewis acid catalyst in organic synthesis?

- Methodological Answer : Ce³⁺ ions act as Lewis acid sites, polarizing carbonyl groups in substrates like ketones or esters. Kinetic studies (e.g., NMR reaction monitoring) reveal rate enhancement in Diels-Alder reactions. Compare catalytic efficiency with other lanthanides (e.g., LaCl₃) using turnover frequency (TOF) calculations and density functional theory (DFT) simulations .

Q. How can researchers address discrepancies in reported physical properties (e.g., density, solubility)?

- Methodological Answer : Variations in density (3.92–3.94 g/cm³) arise from hydration state and crystallinity. Standardize measurements using pycnometry for solids and viscometry for solutions. For solubility conflicts, use controlled saturation methods: equilibrate excess CeCl₃·7H₂O in solvent, filter, and quantify via gravimetry. Cross-validate with literature from peer-reviewed journals .

Q. What advanced characterization methods resolve structural ambiguities in hydrated vs. anhydrous forms?

- Methodological Answer : Synchrotron XRD distinguishes between CeCl₃·7H₂O (monoclinic) and anhydrous CeCl₃ (hexagonal). Solid-state NMR (¹³C, ³⁵Cl) probes local coordination environments. Pair distribution function (PDF) analysis tracks structural changes during dehydration .

Q. How can experimental conditions be optimized for CeCl₃·7H₂O-mediated photochemical reactions?

- Methodological Answer :

UV-Vis spectroscopy identifies Ce³⁺ absorption bands (250–300 nm). Use quartz reactors for UV light penetration. Optimize Ce³⁺ concentration (0.1–1.0 mM) to balance photon absorption and scattering. Compare quantum yields under N₂ vs. O₂ atmospheres to assess oxidative quenching .

属性

CAS 编号 |

18618-55-8 |

|---|---|

分子式 |

CeCl3H2O |

分子量 |

264.49 g/mol |

IUPAC 名称 |

cerium(3+);trichloride;hydrate |

InChI |

InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

InChI 键 |

SMKFCFKIYPLYNY-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ce+3] |

规范 SMILES |

O.[Cl-].[Cl-].[Cl-].[Ce+3] |

Key on ui other cas no. |

18618-55-8 |

Pictograms |

Irritant |

同义词 |

CeCl3 cerium trichloride cerium(III) chloride cerous chloride cerous chloride heptahydrate cerous chloride hexahydrate cerous chloride octahydrate cerous chloride, 141Ce-labeled cerous chloride, 144Ce-labeled |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。